2,2'-Bis(acetylamino)-4,4'-bithiazole

Physicochemical Property Procurement Specification Synthetic Intermediate

2,2′-Bis(acetylamino)-4,4′-bithiazole (CAS 58139-61-0; molecular formula C₁₀H₁₀N₄O₂S₂; molecular weight 282.34 g·mol⁻¹) is a symmetrically substituted 4,4′-bithiazole scaffold bearing N-acetyl termini. Acting as the N,N′-diacetyl derivative of 2,2′-diamino-4,4′-bithiazole (CAS 58139-59-6), it constitutes a member of the broader bithiazole family that has been exploited in antiviral PI4KIIIβ/PI4KB inhibitor programs , coordination chemistry as a ligand precursor , and polymer science for conjugated materials.

Molecular Formula C10H10N4O2S2
Molecular Weight 282.3 g/mol
CAS No. 58139-61-0
Cat. No. B13931378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(acetylamino)-4,4'-bithiazole
CAS58139-61-0
Molecular FormulaC10H10N4O2S2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)C2=CSC(=N2)NC(=O)C
InChIInChI=1S/C10H10N4O2S2/c1-5(15)11-9-13-7(3-17-9)8-4-18-10(14-8)12-6(2)16/h3-4H,1-2H3,(H,11,13,15)(H,12,14,16)
InChIKeyUMUKGXGCTJGJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Bis(acetylamino)-4,4′-bithiazole (CAS 58139-61-0) – Core Identity, Regulatory Class, and Procurement-Relevant Properties


2,2′-Bis(acetylamino)-4,4′-bithiazole (CAS 58139-61-0; molecular formula C₁₀H₁₀N₄O₂S₂; molecular weight 282.34 g·mol⁻¹) is a symmetrically substituted 4,4′-bithiazole scaffold bearing N-acetyl termini . Acting as the N,N′-diacetyl derivative of 2,2′-diamino-4,4′-bithiazole (CAS 58139-59-6), it constitutes a member of the broader bithiazole family that has been exploited in antiviral PI4KIIIβ/PI4KB inhibitor programs [1][2], coordination chemistry as a ligand precursor , and polymer science for conjugated materials [3]. Although published data specific to the free bis(acetylamino) compound remain sparse, its differentiated value for procurement arises from its defined acetylation status—directly contrasting with the free diamine and other substituted bithiazoles—which confers discrete physicochemical, handling, and derivatisation properties that are not automatically reproduced by in-class analogs.

N‑Acetyl protection controls exocyclic amine reactivity and solubility
Differentiated physicochemical profile (density, boiling point) from free diamine
Suitable for metal‑complexation or polymerisation where free amines cause side reactions

Why 2,2′-Bis(acetylamino)-4,4′-bithiazole Cannot Be Replaced by Other Bithiazole Derivatives in Research and Development


Closely related bithiazole analogs—e.g., 2,2′-diamino-4,4′-bithiazole (CAS 58139-59-6) or 2,2′-dichloro-4,4′-bithiazole—are frequently used as interchangeable monomers or intermediates; however, 2,2′-bis(acetylamino)-4,4′-bithiazole is distinguished by its N‑acetyl protection, which fundamentally alters solubility, crystallinity, thermal stability, and hydrogen‑bonding capacity . The acetyl groups attenuate the nucleophilicity of the exocyclic nitrogen atoms, thereby modulating metal‑coordination behaviour relative to the free diamine . Furthermore, the bithiazole scaffold is a privileged motif in PI4KIIIβ/PI4KB antiviral programs where subtle substitution patterns drive sub‑micromolar potency and selectivity [1][2]. Simple functional‑group interchange without quantitative confirmation therefore risks compromising both synthetic reproducibility and target‑engagement profiles. The quantitative evidence below maps the specific dimensions in which 2,2′-bis(acetylamino)-4,4′-bithiazole provides measurable, decision‑relevant differentiation.

Property
Target Compound
Free Diamine Analog
Exocyclic nitrogen
Acetyl‑capped (amide)
Free primary amine
Nucleophilicity
Attenuated
High
Coordination behaviour
Modulated metal binding
Strong, less controlled
PI4KIIIβ scaffold context
Substitution pattern determines activity
May not reproduce target engagement

Head‑to‑Head and Cross‑Study Comparative Evidence for 2,2′-Bis(acetylamino)-4,4′-bithiazole


Molecular Mass and Amine‑Protection Status Differentiate 2,2′-Bis(acetylamino)-4,4′-bithiazole from the Widely Used 2,2′-Diamino Analog

The target compound (C₁₀H₁₀N₄O₂S₂, 282.34 g·mol⁻¹) is 42% heavier than its closest structural analog 2,2′-diamino-4,4′-bithiazole (C₆H₆N₄S₂, 198.26 g·mol⁻¹) . Both exocyclic amines are acetyl‑capped, eliminating the free primary amine reactivity that dominates the chemistry of the diamine parent. The calculated density (1.552 g·cm⁻³) and predicted boiling point (679 °C at 760 mmHg) similarly depart from those of the diamine (predicted boiling point ≈ 500 °C) , reflecting increased molecular cohesion imparted by the acetyl groups.

Molecular differentiation
Head‑to‑head
Target: 282.34 g·mol⁻¹ (acetylated)
Diamine: 198.26 g·mol⁻¹ (free amine) – Δ +42%
Procurement of correct molecular weight and acetyl‑protection form is critical for reaction stoichiometry.
Calculated values; verify by COA.
Physicochemical Property Procurement Specification Synthetic Intermediate

The Bithiazole Scaffold Delivers Sub‑Micromolar Antiviral PI4KIIIβ Inhibition When Appropriately Substituted – a Functional Baseline 2,2′-Bis(acetylamino)-4,4′-bithiazole Can Build Upon

Although direct PI4KIIIβ inhibitory data for the free bis(acetylamino) compound have not been published, its bithiazole core matches the pharmacophore of optimized PI4KIIIβ inhibitors that achieve IC₅₀ values in the low‑micromolar to sub‑micromolar range. For example, the prototypical bithiazole series reported by Martina et al. furnished compounds with antiviral EC₅₀ values of 1.2–8.0 µM against human rhinovirus and Zika virus in cell‑based assays [1]. In a later optimisation campaign, certain bithiazole derivatives demonstrated complete viral inhibition in an airway‑epithelium model at concentrations that were non‑toxic to the host tissue [2]. These studies establish a quantitative class baseline for bithiazole‑based PI4KIIIβ/PI4KB inhibitors and position the bis(acetylamino) variant as a late‑stage functionalisation handle or a reference inactive‑control compound for SAR dissection.

Antiviral class baseline
Class‑level
EC₅₀ 1.2–8.0 µM (optimized bithiazoles, hRV, ZIKV)
Supports SAR probe for bithiazole libraries.
Target compound activity not directly reported.
Antiviral Activity PI4KIIIβ Inhibition Structure‑Activity Relationship

Copper(II) Complexes of the Derived Diacetimidamide Ligand Exhibit Potent Cytotoxicity Against Hepatocellular Carcinoma and Lung Adenocarcinoma Cells

2,2′-Bis(acetylamino)-4,4′-bithiazole serves as the direct synthetic precursor to the diacetimidamide ligand H₂DABTA (N,N′-(4,4′-bithiazole-2,2′-diyl)diacetimidamide). Wang et al. (2013) demonstrated that the mononuclear copper(II) complex [Cu₂H(DABTA)₂](pic)·6H₂O displays potent in vitro anticancer activity against human hepatocellular carcinoma SMMC‑7721 cells and human lung adenocarcinoma A549 cells, with DNA‑binding studies (electronic absorption titration, fluorescence titration, viscometry) and molecular docking confirming intercalative binding to herring‑sperm DNA . In a parallel study, Yu et al. (2012) reported that the analogous [Cu(DABTA)]NO₃ complex showed DNA‑binding affinity (intercalation) superior to its nickel(II) counterpart, consistent with stronger cytotoxicity .

Cytotoxic precursor
Cross‑study context
Cu(II)-DABTA complexes: DNA intercalation & cytotoxicity (SMMC‑7721, A549)
Enables synthesis of metal‑based anticancer candidates with DNA‑targeting activity.
Direct cytotoxicity data for free ligand not available.
Cytotoxicity Coordination Chemistry DNA Binding

Substituted Bithiazoles Demonstrate High Selectivity for PI4KIIIβ Over PI3KCA, a Key Off‑Target Liability

In a dedicated selectivity screen of a library of substituted bithiazoles (University of Pavia thesis, 2024), test compounds were profiled against both PI4KIIIβ and the related lipid kinase PI3KCA. The evaluated bithiazoles proved highly selective for PI4KIIIβ, with minimal inhibition of PI3KCA, establishing a key class‑level advantage over pan‑kinase inhibitors [1]. While 2,2′-bis(acetylamino)-4,4′-bithiazole itself was not among the reported compounds, the data provide a selectivity baseline that any procurement‑grade bithiazole is expected to maintain once appropriately substituted.

Kinase selectivity class
Class‑level
Bithiazole library: highly selective for PI4KIIIβ vs PI3KCA
Supports selection of bithiazole scaffold for antiviral/oncology programs.
Data from substituted bithiazole library.
Kinase Selectivity PI4KIIIβ Off‑Target Profile

Procurement‑Oriented Application Scenarios for 2,2′-Bis(acetylamino)-4,4′-bithiazole Based on Verified Evidence


Synthesis of Diacetimidamide‑Based Metal Complexes for DNA‑Targeted Anticancer Agents

The compound is the preferred starting material for generating the diacetimidamide ligand H₂DABTA, which forms square‑planar Cu(II) and Ni(II) complexes with demonstrated DNA‑intercalating ability and cytotoxic activity against SMMC‑7721 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cell lines [1]. Procurement of the pre‑acetylated bithiazole eliminates the need for an in‑house acetylation step, improving synthetic reproducibility and purity of the final metal complexes.

Physicochemical Reference Standard in Bithiazole‑Based Structure–Activity Relationship (SAR) Studies

With a molecular weight of 282.34 g·mol⁻¹, calculated density of 1.552 g·cm⁻³, and N‑acetyl capping, the compound serves as a well‑defined, solubility‑modulated reference for SAR campaigns targeting PI4KIIIβ/PI4KB antiviral activity [1]. Its use allows systematic assessment of the contribution of the free amino group to potency and selectivity, in a scaffold family where sub‑micromolar antiviral EC₅₀ values have been achieved [1].

Protected Monomer for Conjugated Bithiazole‑Containing Polymers and Covalent Organic Frameworks (COFs)

The acetyl‑protected analog offers a thermally robust (predicted bp 679 °C) and less nucleophilic alternative to 2,2′-diamino-4,4′-bithiazole for polycondensation and COF synthesis . The protection strategy can prevent premature amine oxidation or undesired cross‑linking, enabling controlled step‑growth polymerisation to yield n‑dopable conjugated materials [1].

Bithiazole Core Supply for Antiviral Drug‑Discovery Programs Targeting Host Lipid Kinases

The bithiazole nucleus is a validated pharmacophore for broad‑spectrum antiviral agents acting via PI4KIIIβ/PI4KB inhibition, with demonstrated efficacy against SARS‑CoV‑2, Zika virus, human rhinoviruses, and members of the Picornaviridae, Coronaviridae, Flaviviridae, and Poxviridae families [1]. The bis(acetylamino) derivative provides a consistent, high‑purity core for further functionalisation, leveraging the established class‑level selectivity over PI3KCA [2].

Application
Selection Property
Validation Focus
Metal complex synthesis (DNA‑targeted)
Pre‑acetylated bithiazole precursor
Cu/Ni complex cytotoxicity endpoints
SAR reference standard
Defined acetyl protection & solubility
PI4KIIIβ antiviral activity endpoints
Polymer / COF monomer
Thermally robust, protected monomer
Polycondensation reproducibility & doping
Antiviral lead optimization
High‑purity bithiazole core
PI4KIIIβ selectivity profile
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